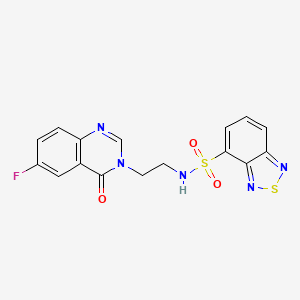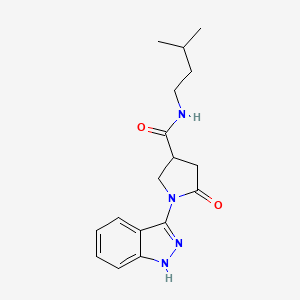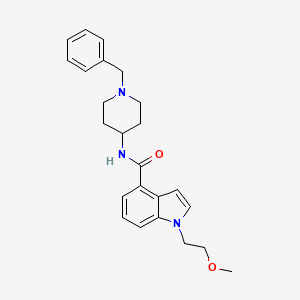![molecular formula C16H20N6O2S B10992730 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10992730.png)
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure comprises several functional groups, including a thiadiazole ring, a pyrazolo[3,4-b]pyridine ring, and an amide group.
- The compound’s synthesis and biological properties have attracted significant interest among researchers.
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide:
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through multistep organic synthesis.
Reaction Conditions: The synthesis likely involves cyclization reactions, condensation, and functional group transformations.
Industrial Production: Industrial-scale production methods are not well-established due to the compound’s complexity and limited commercial demand.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example
Major Products: These reactions could yield derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Assess its pharmacological effects, toxicity, and therapeutic potential.
Industry: Investigate applications in materials science, catalysis, or drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanism, including binding studies and cellular assays.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., structural motifs, functional groups).
Similar Compounds: While direct analogs are scarce, explore related heterocyclic compounds (e.g., indole derivatives).
Remember that this compound’s detailed investigation requires further research, but its potential applications make it an intriguing subject for scientific exploration
Properties
Molecular Formula |
C16H20N6O2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N6O2S/c1-8(2)11-6-10(13-9(3)21-22(4)14(13)17-11)15(23)18-16-20-19-12(25-16)7-24-5/h6,8H,7H2,1-5H3,(H,18,20,23) |
InChI Key |
KRQFNUVDJUCWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NN=C(S3)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10992649.png)
![4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10992651.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B10992653.png)


![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B10992676.png)
![3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10992698.png)

![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B10992714.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B10992717.png)
![2'-(butan-2-yl)-N-(4-carbamoylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10992723.png)
![methyl N-{[4-(3-bromo-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-valinate](/img/structure/B10992739.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10992742.png)
![2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10992748.png)
